molecular formula C15H11FN4O3 B2778151 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1208650-99-0

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2778151
CAS No.: 1208650-99-0
M. Wt: 314.276
InChI Key: OAFNXBCLDVTGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a related compound, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, has been reported . The InChI code is 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, [5-(2-fluorophenyl)isoxazol-3-yl]methanol, have been reported . It has a molecular weight of 193.18 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide focuses on the synthesis and characterization of novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting a methodological foundation for developing compounds with anticancer properties (Hassan, Hafez, & Osman, 2014).

Antimicrobial Activity

The antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine has been investigated, indicating that the presence of a fluorine atom enhances antimicrobial efficacy. This study provides insights into designing new antimicrobial agents with improved activity (Desai, Rajpara, & Joshi, 2013).

Antiviral Activity

A new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been described, showing remarkable antiavian influenza virus activity. This highlights the potential of these compounds in developing antiviral therapeutics, especially against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).

Antitumor Activity

The synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrate the compound's ability to inhibit the proliferation of cancer cell lines. This provides a basis for further exploration of similar compounds in cancer therapy (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Antioxidant Activity

Research into the antioxidant evaluation of some new N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides indicates that these compounds possess significant antioxidant activities. This suggests their potential in developing treatments for diseases associated with oxidative stress (IOSR, Kolanpaka, & Gade, 2015).

Mechanism of Action

The mechanism of action for the related compound FIPI involves the inhibition of phospholipase D (PLD) enzymes. These enzymes play a significant role in several cellular processes such as membrane trafficking, intracellular signaling, vesicle fusion, and cell growth.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-11-4-2-1-3-10(11)13-7-9(20-23-13)8-17-15(22)12-5-6-14(21)19-18-12/h1-7H,8H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFNXBCLDVTGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NNC(=O)C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.